Cas no 325765-95-5 (N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide)

N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a biphenyl core linked to a quinazolinone moiety via a thioacetamide bridge. Its molecular structure incorporates a prop-2-en-1-yl group, enhancing reactivity for further functionalization. The compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of both sulfanyl and carbonyl groups offers versatility in chemical modifications, while the biphenyl scaffold contributes to structural rigidity, potentially improving binding affinity in target applications. This compound is characterized by high purity and stability under standard storage conditions, making it suitable for research and industrial use.
N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide structure
325765-95-5 structure
Product Name:N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide
CAS No:325765-95-5
MF:C25H21N3O2S
MW:427.518144369125
CID:6119718
PubChem ID:2309490
Update Time:2025-10-30

N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide
    • AKOS001023310
    • N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
    • 2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanyl-N-(4-phenylphenyl)acetamide
    • 325765-95-5
    • Oprea1_297408
    • Z19526714
    • N-([1,1'-biphenyl]-4-yl)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
    • F0745-0416
    • Inchi: 1S/C25H21N3O2S/c1-2-16-28-24(30)21-10-6-7-11-22(21)27-25(28)31-17-23(29)26-20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15H,1,16-17H2,(H,26,29)
    • InChI Key: RRAOTKFWFYMALU-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)C1C=CC=CC=1)=O)C1=NC2C=CC=CC=2C(N1CC=C)=O

Computed Properties

  • Exact Mass: 427.13544809g/mol
  • Monoisotopic Mass: 427.13544809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 87.1Ų

N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide

Comprehensive Analysis of N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide (CAS No. 325765-95-5)

The compound N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide, identified by its CAS No. 325765-95-5, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a biphenyl moiety with a quinazolinone core, makes it a promising candidate for various applications, including drug development and material science. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways.

In recent years, the demand for novel heterocyclic compounds like N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide has surged due to their versatility in medicinal chemistry. This compound's sulfanylacetamide group enhances its binding affinity to biological targets, making it a subject of interest for cancer research and inflammatory disease studies. Its prop-2-en-1-yl side chain further contributes to its reactivity, enabling facile modifications for structure-activity relationship (SAR) studies.

The synthesis of CAS No. 325765-95-5 involves multi-step organic reactions, including cross-coupling and cyclization processes. These methods are widely discussed in academic circles, particularly in the context of green chemistry and sustainable synthesis. As environmental concerns grow, researchers are exploring eco-friendly alternatives to traditional synthetic routes, such as catalytic methods and microwave-assisted reactions, to produce this compound with higher efficiency and lower waste.

From a commercial perspective, N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide is often sought after by pharmaceutical companies and research institutions for its potential in drug discovery. Its mechanism of action, particularly its interaction with enzyme targets, is a hot topic in computational chemistry and molecular modeling. Advanced techniques like docking studies and quantum mechanical calculations are employed to predict its bioactivity, reducing the need for extensive lab experimentation.

Another area of interest is the compound's physicochemical properties, such as solubility, stability, and bioavailability. These factors are critical for its formulation into viable therapeutic agents. Recent studies have focused on improving its drug-like properties through structural optimization, a trend aligned with the broader goal of personalized medicine. As the healthcare industry shifts toward tailored treatments, compounds like CAS No. 325765-95-5 are likely to play a pivotal role.

In summary, N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide represents a fascinating intersection of chemistry and biology. Its multifunctional design and broad applicability make it a valuable asset for both academic and industrial research. As scientific advancements continue, this compound is poised to contribute significantly to breakthroughs in life sciences and material innovation.

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